
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is an organic compound with the molecular formula C9H12BrN3S It is a derivative of thiosemicarbazide, characterized by the presence of a bromo-substituted dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4,6-dimethylaniline with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiosemicarbazide moiety can be oxidized to form corresponding thiadiazoles or reduced to form hydrazides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiosemicarbazides.
Oxidation Reactions: Products include thiadiazoles.
Reduction Reactions: Products include hydrazides.
Scientific Research Applications
4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
- 2-Bromo-4,6-dimethylaniline
- 4-Bromo-2,6-dimethylphenyl isocyanate
Comparison: 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is unique due to its specific substitution pattern and the presence of the thiosemicarbazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in various research and industrial contexts.
Properties
CAS No. |
1263377-75-8 |
|---|---|
Molecular Formula |
C9H12BrN3S |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-5-3-6(2)8(7(10)4-5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
XAEINXNBXSGQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


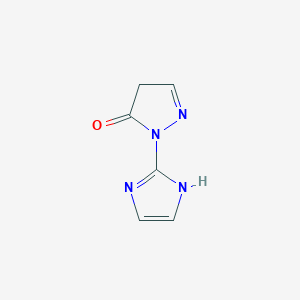
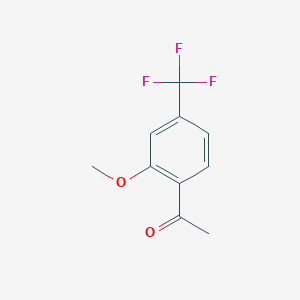

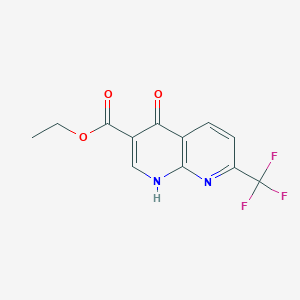
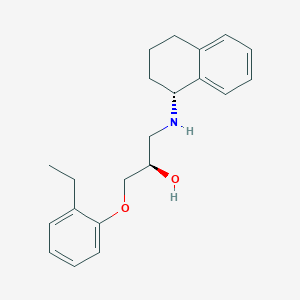

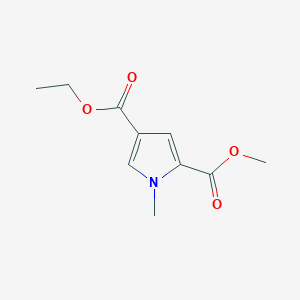
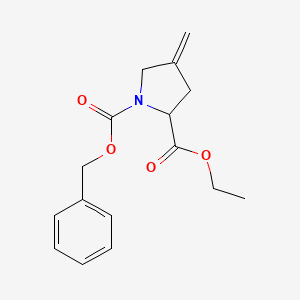

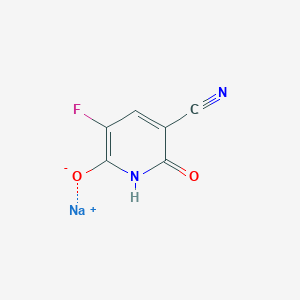


![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)

